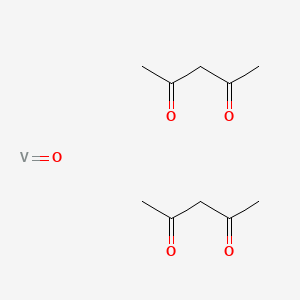

bis(2,4-pentanedionato)oxovanadium (IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)undec-1-YN-3-one is a silicon-containing organic compound characterized by a terminal alkyne group protected by a trimethylsilyl (TMS) moiety and a ketone at the 3-position of an undecane chain. The TMS group enhances the stability of the alkyne, reducing its reactivity toward undesired side reactions, while the ketone introduces electrophilic character, enabling nucleophilic additions. This compound is likely utilized in organic synthesis as a building block for complex molecules, particularly in cross-coupling reactions or as a precursor for functionalized alkynes.

While direct spectral or synthetic data for this compound are absent in the provided evidence, inferences can be drawn from analogous silyl-protected alkynes and ketone-bearing organosilicons. For example, TMS groups typically exhibit upfield ¹³C-NMR signals (0–20 ppm for Si-attached carbons) and stabilize alkynes against polymerization .

Q & A

Basic Research Questions

Q. What experimental and computational methods are used to determine the molecular structure of bis(2,4-pentanedionato)oxovanadium(IV)?

- Methodology :

- Experimental : Compare bond lengths/angles with structurally similar complexes (e.g., bis(2-methyl-8-quinolinolato)oxovanadium(IV)) using X-ray crystallography .

- Computational : Optimize geometry using density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets in Gaussian03. Validate via spectroscopic data (IR, UV-Vis) .

- Key Data :

- Typical V=O bond length: ~1.58–1.62 Å; V–O(acetylacetonate): ~1.92–1.98 Å .

Q. How are thermodynamic properties (e.g., sublimation enthalpy) of bis(2,4-pentanedionato)oxovanadium(IV) experimentally determined?

- Methodology :

- Use differential scanning calorimetry (DSC) to measure sublimation enthalpy (ΔHsub). Sample purity is critical for reproducibility .

- Key Data :

- ΔHsub = 140.7 ± 4.0 kJ/mol at 493 K .

Q. What are the standard protocols for synthesizing bis(2,4-pentanedionato)oxovanadium(IV)?

- Methodology :

- Reflux vanadyl sulfate (VOSO4) with acetylacetone (Hacac) in ethanol/water (pH ~5–6). Isolate the green precipitate and recrystallize .

- Critical Parameters :

- pH control prevents hydrolysis to VO(OH)2 .

Q. What safety precautions are required when handling bis(2,4-pentanedionato)oxovanadium(IV) in the laboratory?

- Guidelines :

- Use PPE (gloves, goggles); avoid inhalation/ingestion. In case of exposure, rinse skin/eyes with water for 15+ minutes. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do ligand modifications (e.g., substitution of acetylacetonate with Schiff bases) alter the biological activity of oxovanadium(IV) complexes?

- Methodology :

- Synthesize Schiff base ligands (e.g., from 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) and complex with VO<sup>2+</sup>. Assess insulin-mimetic activity via glucose uptake assays in adipocytes .

- Key Findings :

- Electron-withdrawing groups on ligands enhance stability and bioavailability (e.g., trifluoroacetylacetonate derivatives) .

Q. What mechanisms explain the insulin-mimetic effects of bis(2,4-pentanedionato)oxovanadium(IV) in diabetic models?

- Methodology :

- In vitro : Measure inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of AKT/PI3K pathways in HepG2 cells .

- In vivo : Administer 0.5–5.0 μM doses to STZ-induced diabetic rats; monitor blood glucose reduction over 14 days .

- Contradictions :

- Some studies report pro-oxidant effects at high doses (>10 μM), necessitating dose-response evaluations .

Q. How can computational modeling (DFT) predict the redox behavior of bis(2,4-pentanedionato)oxovanadium(IV) in aqueous solutions?

- Methodology :

- Simulate redox potentials using Gaussian09 with solvent models (e.g., PCM). Compare with cyclic voltammetry data (E1/2 ≈ +0.25 V vs. Ag/AgCl) .

- Key Insight :

- The V<sup>IV</sup>/V<sup>V</sup> redox couple is stabilized by chelation, reducing oxidative degradation .

Q. How do crystallographic studies resolve discrepancies in the coordination geometry of bis(2,4-pentanedionato)oxovanadium(IV) adducts?

- Methodology :

- Analyze single-crystal XRD data for pyridine adducts. For example, 4-methoxypyridine induces cis-O/V=O geometry, while pyridine yields trans-O/V=O .

- Key Data :

- Distorted octahedral geometry with bond angles: O–V–N ≈ 168° (trans) vs. 92° (cis) .

Q. What strategies address contradictions in reported bioactivity data for vanadium complexes?

- Methodology :

- Standardize assay conditions (e.g., cell lines, vanadium speciation controls). Use ICP-MS to quantify intracellular vanadium accumulation .

- Example :

- Discrepancies in H-35 cell proliferation studies resolved by controlling for V(V) ↔ V(IV) interconversion .

Q. Tables

Table 1 : Thermodynamic Properties of Bis(2,4-pentanedionato)oxovanadium(IV)

| Property | Value | Method |

|---|---|---|

| Sublimation Enthalpy | 140.7 ± 4.0 kJ/mol | DSC |

| Melting Point | 493 K | DSC |

Table 2 : Ligand Effects on Redox Potentials

| Ligand | E1/2 (V) | Geometry |

|---|---|---|

| Acetylacetonate | +0.25 | Octahedral |

| Malate | +0.18 | Square Pyram. |

| Tartrate | +0.12 | Trigonal Bipy. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

The table below compares 1-(Trimethylsilyl)undec-1-YN-3-one with structurally related silicon-containing compounds:

Reactivity and Stability

- TMS-Protected Alkynes : The TMS group in 1-(Trimethylsilyl)undec-1-YN-3-one shields the alkyne from undesired reactions (e.g., Glaser coupling), similar to TMS-acetylenes in . Deprotection under mild conditions (e.g., fluoride ions) regenerates the reactive alkyne .

- Ketone Reactivity: The ketone at position 3 allows for nucleophilic additions (e.g., Grignard reactions), akin to carbonyl reactivity in isoindolinones () and indolin-2-ones ().

- Acid Sensitivity : Unlike sulfonic acid derivatives (), the ketone-TMS-alkyne system is less acidic but may undergo silyl migration under protic conditions.

Spectral Characterization

- Mass Spectrometry : TMS-containing compounds often show characteristic fragments, such as [M–TMS]⁺ ions (e.g., m/z 73 for Si(CH₃)₃⁺) . For 1-(Trimethylsilyl)undec-1-YN-3-one, HRMS would likely confirm the molecular ion (calc. ~238.4) and TMS-related fragments.

- NMR : The alkyne carbons (δ ~70–100 ppm) and ketone carbonyl (δ ~200–220 ppm) would dominate the ¹³C spectrum, while TMS methyl groups appear as a singlet at δ ~0 ppm in ¹H-NMR .

Key Research Findings

- Stability Enhancement : TMS protection significantly improves the shelf-life of terminal alkynes, reducing oxidative degradation .

- Electron-Withdrawing Effects : The ketone in 1-(Trimethylsilyl)undec-1-YN-3-one may polarize the alkyne, enhancing its electrophilicity in cycloadditions .

- Comparative Limitations : Unlike sulfonic acids () or fluorinated aromatics (), the target compound lacks inherent acidity or electronic diversity, limiting its use in ionic applications.

Properties

Molecular Formula |

C10H16O5V |

|---|---|

Molecular Weight |

267.17 g/mol |

IUPAC Name |

oxovanadium;pentane-2,4-dione |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3H2,1-2H3;; |

InChI Key |

GGUKAPURIDGXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.O=[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.